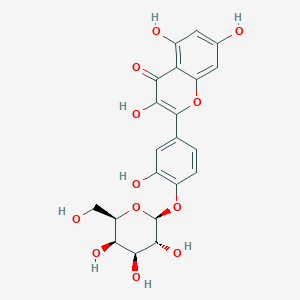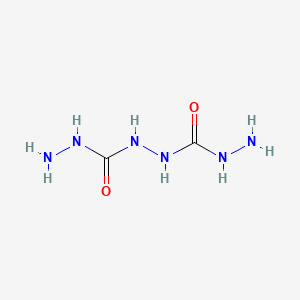
1,2-Hydrazinedicarboxylic acid, dihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Hydrazinedicarboxylic acid, dihydrazide is a chemical compound with the molecular formula C2H8N6O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to a central carbon backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Hydrazinedicarboxylic acid, dihydrazide can be synthesized through several methods. One common approach involves the reaction of hydrazine hydrate with diethyl oxalate. The reaction proceeds as follows:
C2H5OOC-COOC2H5 + 2N2H4→C2H8N6O2 + 2C2H5OH
In this reaction, diethyl oxalate reacts with hydrazine hydrate to form this compound and ethanol as a byproduct. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Hydrazinedicarboxylic acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Alkyl or acyl hydrazides.
Applications De Recherche Scientifique
1,2-Hydrazinedicarboxylic acid, dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a crosslinking agent in materials science.
Mécanisme D'action
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, dihydrazide involves its ability to form stable complexes with metal ions and its reactivity towards various functional groups. The hydrazide groups can interact with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis. Additionally, the compound can act as a reducing agent, participating in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbohydrazide: A similar compound with the formula CH6N4O, used as a reducing agent and in the synthesis of polymers.
Adipic acid dihydrazide: Another hydrazide derivative with applications in polymer chemistry and as a crosslinking agent.
Uniqueness
1,2-Hydrazinedicarboxylic acid, dihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dual hydrazide groups provide versatility in forming stable complexes and intermediates, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
1617-13-6 |
|---|---|
Formule moléculaire |
C2H8N6O2 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
1-amino-3-(hydrazinecarbonylamino)urea |
InChI |
InChI=1S/C2H8N6O2/c3-5-1(9)7-8-2(10)6-4/h3-4H2,(H2,5,7,9)(H2,6,8,10) |
Clé InChI |
BGEVFSCRPUOYHH-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(NN)NNC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



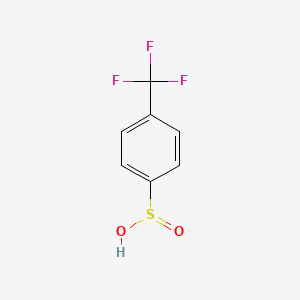
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
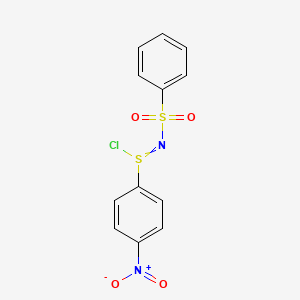
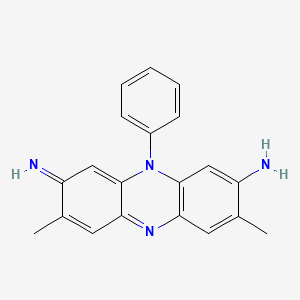
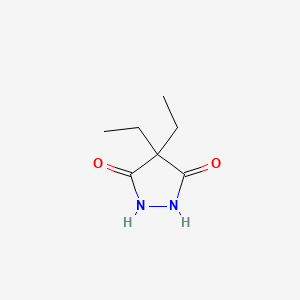

![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)

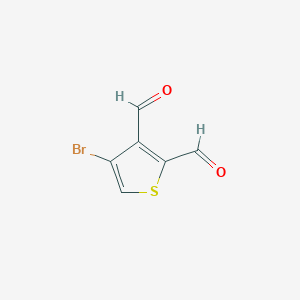
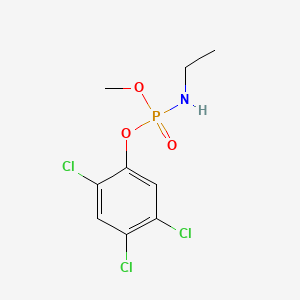
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
